molecular formula C10H12ClN B1592184 3-(3-Chlorophenyl)pyrrolidine CAS No. 914299-59-5

3-(3-Chlorophenyl)pyrrolidine

Cat. No. B1592184
M. Wt: 181.66 g/mol
InChI Key: FQSUFJMIMCTWRI-UHFFFAOYSA-N
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Description

“3-(3-Chlorophenyl)pyrrolidine” is a chemical compound with the molecular formula C10H12ClN . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of “3-(3-Chlorophenyl)pyrrolidine” is characterized by a five-membered pyrrolidine ring attached to a 3-chlorophenyl group . The average mass of the molecule is 181.662 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “3-(3-Chlorophenyl)pyrrolidine” were not found in the available resources, pyrrolidine compounds are known to be versatile in chemical reactions .


Physical And Chemical Properties Analysis

“3-(3-Chlorophenyl)pyrrolidine” is a solid substance . More specific physical and chemical properties were not found in the available resources.

Scientific Research Applications

Specific Scientific Field

Pharmacology and Medicinal Chemistry

Summary of the Application

A new series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized as potential anticonvulsant and analgesic agents .

Methods of Application or Experimental Procedures

The compounds were evaluated in acute models of epilepsy: maximal electroshock (MES), psychomotor (6 Hz, 32 mA), and subcutaneous pentylenetetrazole (sc PTZ) seizure tests .

Results or Outcomes

The most active substance, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, showed more beneficial ED50 and protective index values than the reference drug—valproic acid (68.30 mg/kg vs. 252.74 mg/kg in the MES test and 28.20 mg/kg vs. 130.64 mg/kg in the 6 Hz (32 mA) test, respectively) . The antinociceptive activity for two promising compounds was also investigated in the formalin model of tonic pain .

Pharmacological Applications

Specific Scientific Field

Pharmacology

Summary of the Application

Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents. Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .

Methods of Application or Experimental Procedures

This is a broad application, and the methods of application or experimental procedures would vary depending on the specific drug or compound being developed .

Results or Outcomes

Pyrrolidine derivatives have been found to have a wide range of important activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .

Inhibition of Aldose Reductase

Specific Scientific Field

Pharmacology

Summary of the Application

Aldose reductase (ALR2) is an enzyme involved in the development of secondary complications of diabetes, such as diabetic retinopathy. Pyrrolidine derivatives have been synthesized and tested for their inhibitory activity against ALR2 .

Methods of Application or Experimental Procedures

The synthesized pyrrolidine derivatives were tested for their inhibitory activity against ALR2 using an in vitro model of diabetic retinopathy .

Results or Outcomes

Among the synthesized pyrrolidine derivatives, one compound showed significant inhibitory activity against ALR2, with 57% inhibition .

Anticancer Activity

Specific Scientific Field

Pharmacology

Summary of the Application

Pyrrolidine derivatives have been synthesized and tested for their anticancer activity. In particular, copper complexes of these derivatives have been evaluated for their potency against cancer cell lines .

Methods of Application or Experimental Procedures

The synthesized copper complexes of pyrrolidine derivatives were tested against the SW480 cancer cell line .

Results or Outcomes

One of the copper complexes was found to be approximately three times more potent than cisplatin, a commonly used anticancer drug, against the SW480 cancer cell line .

Anti-Inflammatory Activity

Specific Scientific Field

Pharmacology

Summary of the Application

Pyrrolidine derivatives have been synthesized and tested for their anti-inflammatory activity. In particular, compounds characterized by a 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one moiety have shown promising results .

Methods of Application or Experimental Procedures

The synthesized pyrrolidine derivatives were tested for their anti-inflammatory activity using in vitro models of inflammation .

Results or Outcomes

The most potent compound, 106, showed significant anti-inflammatory activity with an IC50 value of 1 µM. The SI ratio (IC50 COX-1/IC50 COX-2) revealed compound 106 as selective for COX-2 (SI = 7), compared with compounds 106,104a,b, and 105, which were non-selective .

Antioxidant Activity

Specific Scientific Field

Pharmacology

Summary of the Application

Pyrrolidine derivatives have been synthesized and tested for their antioxidant activity. These compounds have shown potential in neutralizing harmful free radicals .

Methods of Application or Experimental Procedures

The synthesized pyrrolidine derivatives were tested for their antioxidant activity using in vitro models of oxidative stress .

Results or Outcomes

The results of these studies are not specified in the source, but pyrrolidine derivatives are generally known to exhibit antioxidant activity .

Safety And Hazards

“3-(3-Chlorophenyl)pyrrolidine” is classified as an eye irritant and skin irritant . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to use personal protective equipment when handling this compound .

Future Directions

While specific future directions for “3-(3-Chlorophenyl)pyrrolidine” were not found in the available resources, pyrrolidine compounds are of great interest in drug discovery due to their versatility .

properties

IUPAC Name

3-(3-chlorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-3,6,9,12H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSUFJMIMCTWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592920
Record name 3-(3-Chlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)pyrrolidine

CAS RN

914299-59-5
Record name 3-(3-Chlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-chlorophenyl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
M Góra, A Czopek, A Rapacz, A Gębska… - Molecules, 2021 - mdpi.com
The new series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives as potential anticonvulsant and analgesic agents was synthesized. The …
Number of citations: 7 www.mdpi.com
J Obniska, M Kopytko, A Zagórska… - Archiv der …, 2010 - Wiley Online Library
A series of new Mannich bases of N‐[(4‐arylpiperazin‐1‐yl)‐methyl]‐3‐(chlorophenyl)‐pyrrolidine‐2,5‐diones 10–23 have been synthesized and evaluated for their anticonvulsant …
Number of citations: 32 onlinelibrary.wiley.com
K Kamiński, J Obniska, I Chlebek, B Wiklik… - Bioorganic & medicinal …, 2013 - Elsevier
The synthesis and anticonvulsant properties of new N-Mannich bases of 3-phenyl- (9a–d), 3-(2-chlorophenyl)- (10a–d), 3-(3-chlorophenyl)- (11a–d) and 3-(4-chlorophenyl)-pyrrolidine-2…
Number of citations: 61 www.sciencedirect.com
W Lv, B Banerjee, KL Molland, MN Seleem… - Bioorganic & medicinal …, 2014 - Elsevier
Inorganic pyrophosphatases are potential targets for the development of novel antibacterial agents. A pyrophosphatase-coupled high-throughput screening assay intended to detect o-…
Number of citations: 36 www.sciencedirect.com
M Pawłowski, G Chłoń, J Obniska, A Zejc… - Il Farmaco, 2000 - Elsevier
Two series of 1-phenylpiperazinylpropyl derivatives 10, 11, 16, 17 and 19–24, structurally related to previously described 5-HT 1A or 5-HT 2A ligands 4 and 1, respectively, were …
Number of citations: 35 www.sciencedirect.com
D Reiner, A Zivkovic, O Labeeuw, S Krief… - European Journal of …, 2020 - Elsevier
Since the discovery and early characterization of the histamine H 3 receptor (H 3 R) in the 1980′s, predominantly imidazole-based agonists were presented to the scientific community …
Number of citations: 1 www.sciencedirect.com
S Dalkara, A Karakurt - Current topics in medicinal chemistry, 2012 - ingentaconnect.com
Major advances in antiepileptic drug therapy have taken place since 1950s. In the first period, several antiepileptic drugs (AEDs) such as phenobarbital, diphenylhydantoin, …
Number of citations: 64 www.ingentaconnect.com
Z Shi, X Ji, C Shen, K Dong - The Journal of Organic Chemistry, 2022 - ACS Publications
With the aid of an innate amide group, an intramolecular Pd-catalyzed enantioselective hydroamidocarbonylation reaction of α-substituted acrylamides was developed, and a series of …
Number of citations: 4 pubs.acs.org
M Gynther, I Proietti Silvestri, JC Hansen… - Journal of medicinal …, 2017 - ACS Publications
The most common solid tumors show intrinsic multidrug resistance (MDR) or inevitably acquire such when treated with anticancer drugs. In this work, we describe the discovery of a …
Number of citations: 33 pubs.acs.org
A Talevi, MS Cravero, EA Castro… - Bioorganic & medicinal …, 2007 - Elsevier
Linear discriminant analysis was performed to derive discriminant functions based on 2D descriptors and capable of classifying anticonvulsant from non-anticonvulsant compounds. …
Number of citations: 76 www.sciencedirect.com

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